molecular formula C20H16N4O2 B4021795 1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione

1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione

Cat. No. B4021795
M. Wt: 344.4 g/mol
InChI Key: ODKHPUSMVZAREY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione involves complex organic reactions. A notable method includes the reaction of 1-(cyclohexen-1-yl)pyrrolidines with 3-(α-chlorobenzyl)quinoxalin-2(1H)-ones, resulting in a series of heterocyclic compounds through Stork enamine alkylation and intramolecular annulation processes (Mamedov et al., 2017). Additionally, palladium-catalyzed oxidative carbonylation has been employed for the synthesis of indolo[1,2-a]quinoxalin-6(5H)-ones, showcasing the diversity in synthetic approaches (Chandrasekhar & Sankararaman, 2020).

Molecular Structure Analysis

The molecular structure of related compounds is typically complex, with various substituents influencing their physical and chemical properties. X-ray crystallography and spectral analyses (IR, MS, NMR) have been pivotal in determining the structures of these compounds, confirming the formation of the desired heterocyclic frameworks (Abu-Sheaib et al., 2008).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including alkylation, oxidation, and ring closure mechanisms. For instance, the alkylation of 6H-Indolo[2,3-b]quinoxalines with dimethyl sulfate yields quaternary salts, demonstrating the compounds' reactivity towards functional group transformations (Shulga & Shulga, 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds in various environments. Detailed studies on compounds like ethyl 1′′-benzyl-2′′-oxo-2′,3′,5′,6′,7′,7a’-hexahydro-1′H-dispiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolizine-3′,3′′-indoline]-1′-carboxylate monohydrate have provided insights into their crystallographic structures and associated physical properties (Kannan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical behavior, are influenced by the molecular structure and substituents of these compounds. Studies have shown that the electronic absorption and emission spectra, along with electrochemical behaviors, can be significantly altered by the nature of peripheral amines in triarylamines based on 6H-indolo[2,3-b]quinoxaline (Thomas & Tyagi, 2010).

properties

IUPAC Name

1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-17-9-10-18(26)24(17)12-11-23-16-8-4-1-5-13(16)19-20(23)22-15-7-3-2-6-14(15)21-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKHPUSMVZAREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-{6H-Indolo[2,3-B]quinoxalin-6-YL}ethyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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